-(1H-imidazol-1-yl)benzonitrile is a heterocyclic aromatic compound with the chemical formula C₁₀H₇N₃. Researchers have explored various methods for its synthesis, including:
The synthesized compound can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
The presence of both the imidazole and nitrile functional groups in 4-(1H-imidazol-1-yl)benzonitrile makes it an interesting molecule for potential applications in various scientific research fields:
Research on 4-(1H-imidazol-1-yl)benzonitrile is still in its early stages. Further studies are needed to explore its potential applications in various fields. These could include:
4-(1H-imidazol-1-yl)benzonitrile is a chemical compound characterized by its unique structure, which combines a benzonitrile moiety with an imidazole group. The molecular formula for this compound is C11H9N3, and its molecular weight is approximately 183.21 g/mol. It features a benzonitrile group (a benzene ring attached to a cyano group) linked to an imidazole ring through a methylene bridge. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science .
Research indicates that 4-(1H-imidazol-1-yl)benzonitrile exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and has shown promise in inhibiting certain bacterial strains. Additionally, its structural features suggest potential interactions with biological targets such as enzymes and receptors, making it a candidate for further pharmacological studies .
Several synthesis methods have been reported for 4-(1H-imidazol-1-yl)benzonitrile:
The applications of 4-(1H-imidazol-1-yl)benzonitrile span several fields:
Interaction studies involving 4-(1H-imidazol-1-yl)benzonitrile have focused on its binding affinity with various biological targets. Research has shown that it can interact with specific enzymes and proteins, suggesting mechanisms of action relevant to its biological activity. These studies often utilize techniques such as surface plasmon resonance and molecular docking simulations to elucidate binding interactions and affinities .
Several compounds share structural similarities with 4-(1H-imidazol-1-yl)benzonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Di(1H-imidazol-1-yl)benzene | Contains two imidazole groups linked by a benzene | Potentially more versatile in coordination chemistry |
| 4-(1H-imidazol-1-ylmethyl)benzamide | Benzamide structure instead of benzonitrile | May exhibit different biological activities due to amide functionality |
| 4-(1H-imidazol-1-yl)phenol | Phenolic hydroxyl group instead of cyano | Different reactivity patterns due to hydroxyl group |
These compounds highlight the versatility of imidazole-based structures while emphasizing the unique properties imparted by the cyano group in 4-(1H-imidazol-1-yl)benzonitrile .
4-(1H-imidazol-1-yl)benzonitrile exhibits well-defined thermal transition properties. The compound demonstrates a sharp melting point range of 151-153°C, as consistently reported across multiple commercial suppliers and research databases [1] [2] [3]. This relatively narrow melting point range indicates high purity and crystalline uniformity of the compound. The melting process occurs without thermal decomposition, ensuring structural integrity during the solid-liquid phase transition.
The boiling point of 4-(1H-imidazol-1-yl)benzonitrile is predicted to be 358.1±25.0°C at 760 mmHg [3]. This relatively high boiling point reflects the presence of both aromatic rings and the polar imidazole functionality, which contribute to intermolecular interactions through hydrogen bonding and π-π stacking interactions. The compound also exhibits a flash point of 170.4±23.2°C [3], indicating moderate thermal stability under normal laboratory conditions.
The solubility characteristics of 4-(1H-imidazol-1-yl)benzonitrile reflect its dual aromatic-polar nature. The compound demonstrates good solubility in methanol, which can be attributed to the hydrogen bonding capability of the imidazole nitrogen atoms with the protic solvent. Moderate solubility is observed in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [4] [5], consistent with the compound's balanced polarity profile.
The presence of both the electron-withdrawing nitrile group and the nitrogen-containing imidazole ring creates a moderately polar molecule with selective solubility patterns. The compound shows limited solubility in purely nonpolar solvents due to the polar functional groups, while its aromatic character enables dissolution in aromatic solvents and polar organic media.
4-(1H-imidazol-1-yl)benzonitrile appears as a white to light yellow or light orange solid [1], with the slight coloration potentially attributed to trace impurities or oxidation products. The compound exhibits a density of 1.1±0.1 g/cm³ (predicted) with experimental values reported as 1.13 g/cm³ [1] [3], indicating a relatively compact molecular packing in the solid state.
The refractive index is reported as 1.623 [3], consistent with the aromatic character and polarizability of the compound. The vapour pressure at 25°C is extremely low (0.0±0.8 mmHg) [3], confirming the compound's stability under ambient conditions and its preference for the solid state at room temperature.
¹H Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 4-(1H-imidazol-1-yl)benzonitrile in deuterated chloroform reveals characteristic resonances that confirm the molecular structure [6]. The aromatic protons of the benzonitrile ring appear as two doublets: δ 7.81 (d, J = 8.39 Hz, 2H) corresponding to the ortho protons relative to the imidazole substituent, and δ 7.54 (d, J = 8.39 Hz, 2H) for the ortho protons relative to the nitrile group. This splitting pattern indicates the para-disubstitution pattern of the benzene ring.
The imidazole ring protons manifest as distinct signals: δ 7.97 (s, 1H) for the C2-H proton, which appears most downfield due to its position between two nitrogen atoms, and two additional singlets at δ 7.34 (s, 1H) and δ 7.27 (s, 1H) corresponding to the remaining imidazole ring protons [6]. The relatively sharp singlet nature of these peaks confirms the aromatic character and rapid exchange processes typical of imidazole derivatives.
¹³C Nuclear Magnetic Resonance Characterization
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework [6]. Key resonances include δ 140.3 corresponding to the quaternary carbon bearing the imidazole substituent, δ 135.2 and δ 134.1 representing imidazole ring carbons, and δ 131.2 attributed to the aromatic carbons of the benzonitrile ring. The nitrile carbon appears at δ 121.3, while additional aromatic carbons resonate at δ 117.7, δ 117.5, and δ 111.1.
The chemical shift pattern confirms the electronic effects of both the electron-withdrawing nitrile group and the electron-donating imidazole ring, creating a push-pull electronic system that influences the overall molecular properties.
The infrared spectrum of 4-(1H-imidazol-1-yl)benzonitrile exhibits characteristic absorption bands that provide structural confirmation. The nitrile functional group produces a sharp, intense absorption in the region of 2200-2260 cm⁻¹ [7] [8], which is diagnostic for the C≡N stretching vibration. This band appears as a medium to strong absorption and serves as a definitive marker for the benzonitrile moiety.
Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region [8], while the imidazole ring contributions include characteristic N-H stretching (if present in tautomeric forms) and ring breathing modes. The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands corresponding to C-H bending, C-N stretching, and out-of-plane deformation modes specific to the substitution pattern.
The ultraviolet-visible absorption characteristics of 4-(1H-imidazol-1-yl)benzonitrile reflect the conjugated aromatic system. Benzonitrile derivatives typically exhibit absorption bands in the region of 250-280 nm [9], corresponding to π→π* transitions of the aromatic system. The presence of the imidazole ring extends the conjugation and may result in additional absorption features.
Imidazolium-containing compounds demonstrate significant absorption throughout the ultraviolet region with extended tails into the visible region [10] [11]. The electronic absorption spectrum is primarily determined by the aromatic cation portion, with the imidazole moiety contributing to both near-ultraviolet and far-ultraviolet transitions. Time-dependent density functional theory calculations support these experimental observations, showing characteristic electronic transitions around 160 nm and 210 nm for imidazole-containing systems [11].
Mass spectrometric analysis of 4-(1H-imidazol-1-yl)benzonitrile reveals a molecular ion peak at m/z = 169 [12] [3], corresponding to the molecular weight of C₁₀H₇N₃. The fragmentation pattern follows typical pathways for aromatic nitriles and imidazole derivatives [13] [14].
Common fragmentation processes include loss of hydrogen cyanide from the nitrile group, formation of imidazole-containing fragments, and breakdown of the aromatic ring system under electron impact conditions. The base peak and characteristic fragment ions provide structural confirmation and enable differentiation from constitutional isomers. The exact mass of 169.063995 [3] allows for high-resolution mass spectrometric identification and elemental composition confirmation.
The thermal stability of 4-(1H-imidazol-1-yl)benzonitrile is influenced by both the imidazole ring and the benzonitrile moiety. Imidazole derivatives generally demonstrate high thermal stability, with decomposition typically occurring above 200°C [15] [16]. The compound remains stable under normal storage conditions when kept sealed and dry at room temperature.
Thermal degradation studies of related imidazole derivatives reveal that thermal stability is determined by the substitution pattern and the presence of electron-withdrawing or electron-donating groups [16]. The electron-withdrawing nature of the nitrile group may influence the thermal decomposition pathways, potentially affecting the stability of the imidazole ring under elevated temperatures.
Oxidative degradation represents another important stability consideration. Alkylated imidazoles show varying stability toward oxidation depending on the substitution pattern [17]. The aromatic nature of 4-(1H-imidazol-1-yl)benzonitrile may provide some protection against oxidative degradation compared to alkyl-substituted analogues, although the compound should be protected from prolonged exposure to oxidizing conditions.
The Topological Polar Surface Area of 4-(1H-imidazol-1-yl)benzonitrile is calculated as 41.61 Ų [3]. This moderate TPSA value indicates balanced polarity characteristics that are favorable for membrane permeability and biological activity. The TPSA falls within the optimal range for drug-like molecules, suggesting potential for pharmaceutical applications while maintaining adequate solubility properties.
The polar surface area contribution arises from the three nitrogen atoms present in the molecule: two nitrogen atoms in the imidazole ring and one nitrogen atom in the nitrile group. This distribution of polar functionality across the molecule creates multiple sites for intermolecular interactions while maintaining overall structural compactness.
The calculated partition coefficient (LogP) for 4-(1H-imidazol-1-yl)benzonitrile is 1.42 [3], indicating balanced lipophilicity that is suitable for biological applications. This LogP value represents an optimal balance between hydrophobic and hydrophilic character, falling within the range typically associated with good bioavailability and membrane permeation properties.
The moderate LogP value reflects the combined contributions of the aromatic benzonitrile system (contributing to lipophilicity) and the polar imidazole ring (contributing to hydrophilicity). This balanced partition coefficient suggests favorable pharmacokinetic properties and appropriate distribution characteristics in biological systems [18] [19].
4-(1H-imidazol-1-yl)benzonitrile possesses one hydrogen bond donor site (the imidazole NH group) and three hydrogen bond acceptor sites (two imidazole nitrogen atoms and one nitrile nitrogen atom) [20]. This hydrogen bonding profile enables formation of intermolecular networks through both donor and acceptor interactions.
The imidazole ring serves as both a hydrogen bond donor and acceptor, creating opportunities for complex formation and molecular recognition events. The nitrile group functions exclusively as a hydrogen bond acceptor, providing an additional site for intermolecular interactions. The balanced donor-to-acceptor ratio (1:3) is characteristic of molecules with good solubility properties and biological activity potential.
Acute Toxic;Irritant